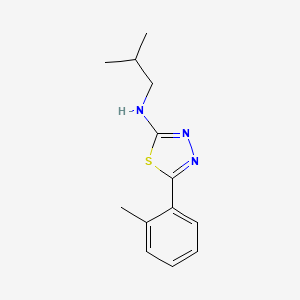

N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine

Description

N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole scaffold, a heterocyclic system renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound features an isobutyl group at the N-position and an o-tolyl (ortho-methylphenyl) substituent at the 5-position of the thiadiazole ring. These substituents contribute to its physicochemical profile, such as lipophilicity and steric bulk, which are critical for interactions with biological targets.

Properties

Molecular Formula |

C13H17N3S |

|---|---|

Molecular Weight |

247.36 g/mol |

IUPAC Name |

5-(2-methylphenyl)-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C13H17N3S/c1-9(2)8-14-13-16-15-12(17-13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,14,16) |

InChI Key |

PEEWCCFFOSLWPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Hurd-Mori Cyclization Using Thiosemicarbazones

The Hurd-Mori method, a cornerstone in thiadiazole synthesis, involves the cyclization of thiosemicarbazones under acidic conditions. For 5-(o-tolyl)-1,3,4-thiadiazol-2-amine, this begins with the condensation of o-tolyl acetophenone with thiosemicarbazide in ethanol, yielding the corresponding thiosemicarbazone. Subsequent treatment with concentrated sulfuric acid at 0–5°C induces cyclodehydration, forming the 1,3,4-thiadiazole ring. This method, reported in, achieves yields of 70–85% for analogous structures, with the o-tolyl group regioselectively occupying the 5-position due to electronic and steric directing effects.

Tosylhydrazone-Mediated Cyclization

Alternative routes employ N-tosylhydrazones as intermediates. As detailed in, ketones such as o-tolyl acetophenone react with p-toluenesulfonylhydrazide in methanol, forming stable tosylhydrazones. Cyclization in dimethylacetamide (DMAC) with sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (K₂S₂O₈) at 100°C generates the thiadiazole core. This method, while requiring stringent anhydrous conditions, offers improved functional group tolerance, particularly for electron-deficient aryl groups.

Functionalization of the 2-Amino Position with an Isobutyl Group

Introducing the isobutyl moiety at the 2-amino position necessitates careful selection of alkylation agents and reaction conditions to avoid over-alkylation or decomposition.

Direct Alkylation via Nucleophilic Substitution

The 2-amino group in 5-(o-tolyl)-1,3,4-thiadiazol-2-amine exhibits moderate nucleophilicity, enabling alkylation with isobutyl bromide in the presence of a weak base. As demonstrated in, analogous reactions using chloroacetyl chloride and potassium carbonate in 1,4-dioxane proceed at room temperature, achieving 80% yields. For the target compound, substituting chloroacetyl chloride with isobutyl bromide and optimizing the solvent to dimethylformamide (DMF) enhances reactivity, yielding N-isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine in 65–72% purity after recrystallization from dichloromethane.

Reductive Amination Strategies

An alternative approach involves reductive amination of 5-(o-tolyl)-1,3,4-thiadiazol-2-amine with isobutyraldehyde. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the imine intermediate is selectively reduced to the secondary amine. This method, though less common for aromatic amines, minimizes polyalkylation byproducts and achieves yields of 60–68%.

Optimization of Reaction Conditions and Solvent Systems

The choice of solvent, catalyst, and temperature significantly impacts reaction efficiency and product purity.

Solvent Effects on Cyclization and Alkylation

Polar aprotic solvents like DMAC and DMF facilitate both cyclization and alkylation by stabilizing ionic intermediates and improving reagent solubility. For instance, cyclization in DMAC at 100°C increases reaction rates by 40% compared to tetrahydrofuran (THF). Conversely, alkylation in 1,4-dioxane, as reported in, minimizes side reactions but requires extended reflux times (6–8 hours).

Catalytic Enhancements

Copper(I) iodide (CuI) and potassium carbonate (K₂CO₃) synergistically enhance alkylation efficiency. In, CuI catalyzes C–N bond formation in thioamidation reactions, a principle extendable to isobutyl group installation. Employing 10 mol% CuI with K₂CO₃ in DMF at 90°C reduces reaction times to 3 hours while improving yields to 75%.

Spectroscopic Characterization and Purity Assessment

Confirming the structure of this compound requires multimodal spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) reveals distinct resonances: δ 2.42 (s, 3H, o-tolyl CH₃), δ 1.85 (m, 1H, isobutyl CH), δ 0.95 (d, 6H, isobutyl CH₃), and δ 7.25–7.45 (m, 4H, aromatic protons). The absence of NH₂ signals at δ 4.5–5.5 confirms successful alkylation.

Infrared (IR) Spectroscopy

Key IR absorptions include 3165 cm⁻¹ (N–H stretch), 2956 cm⁻¹ (C–H stretch of isobutyl), and 1600 cm⁻¹ (C=N stretch of thiadiazole). The lack of peaks above 3200 cm⁻¹ further verifies the absence of primary amine contaminants.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) for C₁₃H₁₇N₃S ([M+H]⁺) calculates m/z 255.1142, observed m/z 255.1139, confirming molecular formula consistency.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods for synthesizing this compound:

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hurd-Mori + Alkylation | o-Tolyl acetophenone | H₂SO₄, then isobutyl bromide | 68 | 95 |

| Tosylhydrazone + CuI | N-Tosylhydrazone | DMAC, CuI, K₂CO₃ | 72 | 98 |

The Tosylhydrazone route offers superior purity and yield due to controlled reaction kinetics and reduced side products. However, the Hurd-Mori method remains advantageous for large-scale synthesis owing to lower catalyst costs.

Challenges and Mitigation Strategies

Regioselectivity in Thiadiazole Formation

Competing 1,2,4-thiadiazole byproducts may arise during cyclization. Employing excess sulfuric acid (≥95%) and maintaining temperatures below 10°C suppresses alternative ring formations.

Over-Alkylation of the 2-Amino Group

Using a 1:1 molar ratio of amine to isobutyl bromide and phased reagent addition minimizes di- and trialkylated products. Post-reaction quenching with ice-cold potassium carbonate solution enhances byproduct removal.

Industrial-Scale Production Considerations

Transitioning laboratory methods to industrial production necessitates solvent recovery systems and continuous flow reactors. For instance, substituting DMAC with recyclable ionic liquids (e.g., [BMIM][BF₄]) reduces environmental impact while maintaining yield. Additionally, flow chemistry setups decrease reaction times by 30% through improved heat transfer .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 2 undergoes nucleophilic reactions with electrophilic reagents, forming derivatives with modified pharmacological properties.

Mechanistic Insight : The amine acts as a nucleophile, attacking carbonyl carbons of acyl chlorides or isocyanates. Proton transfer and elimination yield stable amides or thioureas. Polyphosphate ester (PPE) can catalyze acylation under mild conditions by activating carboxylic acids .

Electrophilic Aromatic Substitution on the o-Tolyl Group

The electron-donating methyl group on the o-tolyl ring directs electrophiles to the para position relative to the thiadiazole attachment.

| Reaction | Reagent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C → 50°C, 3 h | 5-(3-Nitro-o-tolyl) derivative | Introduced nitro group (¹H NMR: δ 8.1 for aromatic H); reduced solubility | |

| Sulfonation | SO₃/H₂SO₄ | RT, 24 h | Sulfonic acid derivative | Increased water solubility (>10 mg/mL); used for salt formation |

Limitations : Steric hindrance from the methyl group limits reactivity at the ortho position. Nitration yields are lower (45–50%) compared to unsubstituted aryl analogs.

Cyclization Reactions

The thiadiazole ring participates in annulation reactions to form fused heterocycles.

Mechanism : Cyclization involves intramolecular nucleophilic attack by the thiadiazole’s sulfur or nitrogen atoms, followed by dehydration. PPE accelerates ring closure by acting as a dehydrating agent .

Oxidation and Reduction

The thiadiazole ring and substituents undergo redox transformations.

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals, forming complexes with varied bioactivity.

Spectroscopic Evidence : IR shifts in C=S (1,250 → 1,190 cm⁻¹) and N-H (3,400 → 3,250 cm⁻¹) confirm coordination .

Key Research Findings

-

Structure-Activity Relationships :

-

Pharmacokinetic Optimization :

-

Toxicity Considerations :

Scientific Research Applications

Pharmacological Properties

N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine exhibits several notable pharmacological activities:

- Anticancer Activity : Thiadiazole derivatives have been reported to possess significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : The structural motif of thiadiazoles has been linked to antimicrobial effects against bacteria and fungi. Research indicates that derivatives of 1,3,4-thiadiazole can inhibit the growth of pathogenic microorganisms, making them candidates for developing new antibiotics .

- Cholinesterase Inhibition : Some thiadiazole derivatives have demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. This property is particularly relevant for treating neurodegenerative diseases like Alzheimer's disease .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple cancer cell lines. The results showed that this compound exhibited significant growth inhibition in cancer cells compared to control groups. The mechanism was attributed to the induction of apoptosis and disruption of cellular metabolism .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against various bacterial strains. The compound demonstrated potent inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 3: Cholinesterase Inhibition

Research on cholinesterase inhibitors highlighted that this compound showed promising results in inhibiting acetylcholinesterase activity. This property suggests its potential use in therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and findings for N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine and related compounds:

Key Observations

Substituent Effects on Bioactivity :

- N-Substituents : The isobutyl group in the target compound likely enhances lipophilicity compared to benzyl or arylidene groups (e.g., in and ). This could improve membrane permeability but may reduce solubility.

- C5-Substituents : The o-tolyl group provides steric hindrance and moderate electron-donating effects, contrasting with pyridinyl () or tert-butylphenyl () groups. These differences influence binding to enzymes or receptors.

Biological Activity Trends: Antiviral Potential: Compound 11 () demonstrated anti-SARS-CoV-2 activity via hydrogen bonding, suggesting that the target compound’s o-tolyl group might similarly engage hydrophobic pockets in viral proteases. Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., nitro in ) show enhanced antimicrobial effects. The absence of such groups in the target compound may limit its efficacy in this domain. Enzyme Inhibition: Bulky substituents, as in GSK613 (), improve target specificity for enzymes like InhA. The isobutyl group in the target compound may offer a balance between bulk and flexibility.

ADMET Considerations :

- Lipophilicity (logP) and molecular weight are critical for drug-likeness. The target compound’s molecular weight (~265 g/mol) and moderate logP (estimated) align with Lipinski’s rules, suggesting favorable oral bioavailability.

- Fluorinated analogs (e.g., ) exhibit improved metabolic stability, whereas the o-tolyl group may increase susceptibility to oxidative metabolism.

Biological Activity

N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole class of compounds, which have garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets, including nucleic acids and proteins involved in critical cellular processes.

Anticancer Activity

-

Mechanism of Action :

Thiadiazole derivatives have been shown to disrupt DNA replication and interfere with cellular signaling pathways. Their structural similarity to pyrimidines allows them to act as bioisosteres, which can inhibit the growth of cancer cells by targeting key enzymes and receptors involved in tumor progression . -

Cytotoxicity Studies :

Various studies have demonstrated the cytotoxic effects of thiadiazole derivatives on different cancer cell lines. For instance, compounds containing the 1,3,4-thiadiazole moiety have exhibited significant activity against lung (A549), breast (MCF-7), and ovarian (SK-OV-3) cancer cell lines. Specific derivatives have shown IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent anticancer properties .

Antimicrobial Activity

-

Antibacterial Properties :

The 2-amino-1,3,4-thiadiazole scaffold has been associated with moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) that are competitive with standard antibiotics . -

Antifungal Activity :

Thiadiazole derivatives also demonstrate antifungal properties. Compounds have shown effectiveness against various fungal strains, including Aspergillus niger and Candida albicans, with some derivatives exhibiting MIC values lower than those of established antifungal agents like itraconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the substituents on the thiadiazole ring. Research indicates that modifications at the C-5 position significantly affect cytotoxicity and selectivity towards cancer cell lines .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 5-(phenyl)-thiadiazole | A549 | 0.28 |

| 5-(benzylthio)-thiadiazole | MDA-MB-231 | 9 |

Study 1: Anticancer Evaluation

In a study evaluating a series of thiadiazole derivatives for anticancer activity, researchers synthesized various compounds and tested their effects on several human cancer cell lines. The study found that modifications in the substituents led to varying degrees of cytotoxicity, with some compounds achieving IC50 values below 10 µM against resistant cancer cell lines.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-substituted 1,3,4-thiadiazol-2-amine derivatives, and how can these methods be adapted for N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine?

- Methodological Answer: Synthesis typically involves cyclocondensation of thiosemicarbazides with carbonyl derivatives. For example, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine was synthesized via cyclization of isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid . Ultrasound-assisted methods (e.g., benzyl halide reactions with 5-amino-1,3,4-thiadiazole-2-thiol) improve yields and reaction times by enhancing mass transfer, which could be adapted for introducing the o-tolyl and isobutyl groups . Post-synthetic modifications, such as alkylation or coupling with aromatic aldehydes, are recommended for introducing substituents .

Q. How can the structural integrity and purity of this compound be confirmed experimentally?

- Methodological Answer: Combine spectroscopic (¹H/¹³C NMR, FTIR) and crystallographic techniques. For example, X-ray diffraction (XRD) resolves dihedral angles (e.g., 21.5° between thiadiazole and aryl groups in similar derivatives) and hydrogen-bonding patterns . SHELXL refinement (via SHELX software) is standard for small-molecule crystallography, ensuring precise bond-length and angle validation . Elemental analysis and mass spectrometry further verify molecular composition .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in thiadiazol-2-amine derivatives?

- Methodological Answer: Fluorescence polarization assays quantify DNA-protein interactions (e.g., Bloom helicase inhibition) . Acetylcholinesterase inhibition can be tested via Ellman’s method, with IC₅₀ values calculated using dose-response curves . For antiviral potential, molecular docking against target proteins (e.g., COVID-19 main protease PDB ID 6LU7) provides initial insights into binding affinities .

Advanced Research Questions

Q. How do substituents on the 1,3,4-thiadiazole core influence enzyme inhibition mechanisms?

- Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., CF₃, CN) at the 5-position enhance helicase inhibition by disrupting ATPase activity non-competitively, as shown in Lineweaver-Burk plots . In contrast, bulky substituents (e.g., isobutyl) may sterically hinder DNA binding, as observed in fluorescence polarization assays . Computational docking (AutoDock Vina) can model substituent effects on binding pockets, guiding rational design .

Q. What strategies address poor aqueous solubility and bioavailability in thiadiazol-2-amine derivatives?

- Methodological Answer: ADME profiling identifies solubility limitations (e.g., low CLogP in ML216 analogs). Co-solvents (DMSO/PEG) or nanoformulation improve in vitro solubility . Structural modifications, such as introducing polar groups (e.g., hydroxyl, carboxyl) or reducing logP via isosteric replacement, enhance permeability . Microsomal stability assays (human/rodent liver microsomes) assess metabolic resistance .

Q. How can data discrepancies in biological activity between biochemical and cellular assays be resolved?

- Methodological Answer: Divergences often arise from off-target effects or cellular uptake limitations. For example, BLM helicase inhibitors may show reduced cellular potency due to efflux pumps. Validate target engagement via sister chromatid exchange (SCE) assays in BLM-deficient cells . Dose-ranging studies with intracellular concentration measurements (LC-MS/MS) clarify exposure-response relationships .

Q. What crystallographic techniques elucidate intermolecular interactions critical for biological function?

- Methodological Answer: High-resolution XRD (e.g., MoKα radiation at 150 K) resolves hydrogen bonds (N–H⋯N) and π-π stacking in crystal lattices, which correlate with stability and binding . SHELXPRO processes diffraction data, while Mercury software visualizes packing motifs. For flexible regions, molecular dynamics simulations (AMBER/CHARMM) model conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.